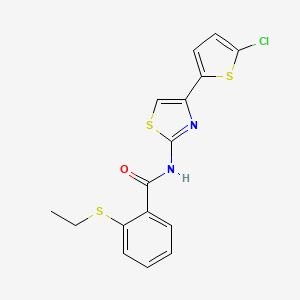

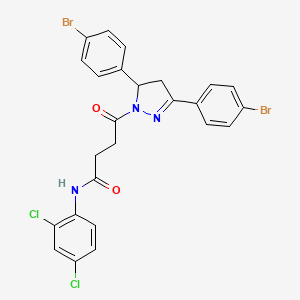

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as CTB, is a chemical compound that has been widely researched for its potential use in scientific and medical applications.

Aplicaciones Científicas De Investigación

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The design and synthesis of new benzothiazole acylhydrazones, for instance, have shown promising anticancer activities. These compounds have undergone various synthetic steps, leading to the evaluation of their effects against several cancer cell lines, such as C6, A549, MCF-7, and HT-29, demonstrating their potential as anticancer agents (Osmaniye et al., 2018). Similarly, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antioxidant Activity

The antioxidant capabilities of benzothiazole derivatives have also been explored. A study on benzothiazole-isothiourea derivatives showed significant free radical scavenging activity, suggesting their potential in combating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Antimicrobial Agents

The synthesis of benzothiazole derivatives has been tailored towards antimicrobial applications as well. For example, 2-phenylamino-thiazole derivatives have been synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs in efficacy (Bikobo et al., 2017).

Photophysical Properties

Investigations into the photophysical characteristics of benzothiazole derivatives have revealed their potential in optical and electronic applications. Studies focusing on excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives have highlighted their thermal stability and unique absorption-emission properties, indicating their usefulness in fluorescence-based applications (Padalkar et al., 2011).

Electrochemical Synthesis and Applications

Electrochemical methods have been employed to synthesize benzothiazoles and thiazolopyridines, showcasing a metal- and reagent-free approach to creating these compounds. This process highlights the versatility of benzothiazole derivatives in synthesizing pharmaceuticals and organic materials through environmentally friendly methodologies (Qian et al., 2017).

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS3/c1-2-21-12-6-4-3-5-10(12)15(20)19-16-18-11(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSQZPCJDEARX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)